molecular formula C8H7F3IN B13110309 2-Iodo-4-(2,2,2-trifluoroethyl)aniline

2-Iodo-4-(2,2,2-trifluoroethyl)aniline

Cat. No.: B13110309
M. Wt: 301.05 g/mol
InChI Key: XRXJAWSQBJKHGZ-UHFFFAOYSA-N
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Description

2-Iodo-4-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C8H7F3IN. It is an aromatic amine that contains both iodine and trifluoroethyl groups, making it a valuable intermediate in various chemical syntheses. This compound is often used in the development of pharmaceuticals and agrochemicals due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4-(2,2,2-trifluoroethyl)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like palladium catalysts.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with palladium catalysts can produce biaryl compounds, while oxidation reactions can yield nitro derivatives.

Scientific Research Applications

2-Iodo-4-(2,2,2-trifluoroethyl)aniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Iodo-4-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to various targets .

Comparison with Similar Compounds

Similar Compounds

    2-Iodoaniline: An aromatic amine with similar iodination properties but lacks the trifluoroethyl group.

    4-(2,2,2-Trifluoroethyl)aniline: Contains the trifluoroethyl group but lacks the iodine atom.

Uniqueness

2-Iodo-4-(2,2,2-trifluoroethyl)aniline is unique due to the presence of both iodine and trifluoroethyl groups, which confer distinct chemical properties.

Properties

Molecular Formula

C8H7F3IN

Molecular Weight

301.05 g/mol

IUPAC Name

2-iodo-4-(2,2,2-trifluoroethyl)aniline

InChI

InChI=1S/C8H7F3IN/c9-8(10,11)4-5-1-2-7(13)6(12)3-5/h1-3H,4,13H2

InChI Key

XRXJAWSQBJKHGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(F)(F)F)I)N

Origin of Product

United States

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